Desdimethyltamoxifen

Übersicht

Beschreibung

Desdimethyltamoxifen is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is formed from N-desmethyltamoxifen and serves as an intermediate in the conversion of tamoxifen and N-desmethyltamoxifen into norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen), an active metabolite of tamoxifen . This compound plays a crucial role in the pharmacokinetics and pharmacodynamics of tamoxifen, which is widely used in the treatment of hormone receptor-positive breast cancer.

Vorbereitungsmethoden

The synthesis of Desdimethyltamoxifen involves the N-demethylation of N-desmethyltamoxifen. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, with minor contributions from CYP2D6, CYP1A2, and CYP2C9 . The industrial production of this compound follows similar synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Desdimethyltamoxifen undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of norendoxifen, an active metabolite.

Substitution: this compound can participate in substitution reactions, particularly involving the phenoxy group.

Reduction: Although less common, reduction reactions can modify the structure of this compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are norendoxifen and other hydroxylated metabolites .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Desdimethyltamoxifen exhibits potent anti-estrogenic activity, which is critical for its role in breast cancer therapy. It functions by binding to estrogen receptors, inhibiting estrogen-mediated cellular proliferation in breast tissues. The pharmacokinetics of this compound are essential for understanding its efficacy and safety profile in clinical settings.

Key Pharmacokinetic Insights

- Plasma Concentrations : Studies show that this compound is present in higher concentrations than other tamoxifen metabolites in patients undergoing treatment. For instance, one study reported mean plasma concentrations of 12.4 ng/mL before co-administration with paroxetine, which significantly reduced to 5.5 ng/mL afterward .

- Metabolism : The metabolism of tamoxifen to this compound involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Variations in these enzymes can affect drug efficacy and patient outcomes .

Clinical Applications

This compound plays a pivotal role in breast cancer management, both as a therapeutic agent and as a biomarker for treatment response.

Breast Cancer Treatment

- Adjuvant Therapy : this compound is utilized in adjuvant therapy for early-stage breast cancer, significantly reducing recurrence rates. Clinical trials have demonstrated that prolonged tamoxifen therapy (including its metabolites) can lead to improved survival rates .

- Hormonal Receptor Modulation : Its anti-estrogenic effects make it crucial for patients with estrogen receptor-positive tumors. Studies indicate that higher levels of this compound correlate with better therapeutic outcomes .

Breast Cancer Prevention

- Risk Reduction : Research has shown that tamoxifen and its metabolites can reduce the incidence of contralateral breast cancer by up to 75% in high-risk populations . This preventive application is particularly relevant for women with a family history of breast cancer or genetic predispositions.

Emerging Therapeutic Roles

Recent studies have explored the potential of this compound beyond breast cancer treatment:

Hepatitis C Co-Therapy

- Synergistic Effects : Investigations into the combination of this compound with direct-acting antiviral agents like dasabuvir have suggested potential synergistic effects against Hepatitis C virus (HCV) replication. This approach may enhance antiviral efficacy while managing HCV-related liver complications .

Novel Protein Targets

- Target Identification : Advanced proteomic techniques have identified novel protein targets for this compound, suggesting broader applications in cancer biology and potentially other diseases influenced by estrogen signaling pathways .

Case Studies and Clinical Trials

Several case studies and clinical trials substantiate the applications of this compound:

Wirkmechanismus

Desdimethyltamoxifen exerts its effects by modulating estrogen receptors. It binds to estrogen receptors, inhibiting the growth of estrogen receptor-positive tumors and promoting apoptosis. The molecular targets involved include estrogen receptors and various cytochrome P450 enzymes that facilitate its conversion to active metabolites .

Vergleich Mit ähnlichen Verbindungen

Desdimethyltamoxifen is unique compared to other tamoxifen metabolites due to its specific role in the metabolic pathway. Similar compounds include:

N-Desmethyltamoxifen: A precursor in the synthesis of this compound.

Norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen): An active metabolite formed from this compound.

Endoxifen (4-hydroxy-N-desmethyltamoxifen): Another active metabolite of tamoxifen

This compound stands out due to its intermediate role in the formation of norendoxifen, which is crucial for the therapeutic effects of tamoxifen.

Biologische Aktivität

Desdimethyltamoxifen (DM-Tam) is a significant metabolite of tamoxifen, a widely used drug in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of DM-Tam is crucial for optimizing therapeutic strategies and improving patient outcomes. This article reviews the current knowledge on the biological activity of DM-Tam, highlighting its pharmacological properties, metabolic pathways, and clinical implications.

Overview of this compound

This compound is formed through the metabolism of tamoxifen primarily by cytochrome P450 enzymes, particularly CYP2D6. The pharmacokinetics of DM-Tam are influenced by genetic factors, body mass index (BMI), and concurrent medications that may inhibit its formation or activity.

Pharmacological Properties

- Estrogen Receptor Binding :

- Inhibition of Cell Proliferation :

- Impact on Biomarkers :

Metabolic Pathways

The metabolism of tamoxifen to DM-Tam involves several enzymatic steps, primarily facilitated by CYP2D6. Variations in these metabolic pathways can lead to significant interindividual differences in drug efficacy and safety:

- CYP2D6 Genotype Influence :

- Patients with different CYP2D6 genotypes show variability in the levels of DM-Tam and other metabolites, which can affect therapeutic outcomes. For instance, individuals with reduced CYP2D6 activity may experience lower concentrations of active metabolites, potentially leading to poorer clinical responses .

Clinical Implications

- Therapeutic Efficacy :

-

Adverse Effects :

- As with many pharmacological agents, the biological activity of DM-Tam can also lead to adverse effects. Monitoring plasma levels and understanding individual metabolic profiles is essential for minimizing risks associated with tamoxifen therapy.

Data Table: Key Findings on this compound

Case Studies

- Case Study 1 : A cohort study involving premenopausal women treated with tamoxifen demonstrated that those with higher serum concentrations of DM-Tam had significantly better outcomes compared to those with lower levels. This underscores the importance of monitoring metabolite levels during treatment.

- Case Study 2 : An analysis of patients undergoing tamoxifen therapy revealed that those with certain CYP2D6 polymorphisms had markedly different responses to treatment, highlighting the need for personalized medicine approaches in managing breast cancer therapy.

Eigenschaften

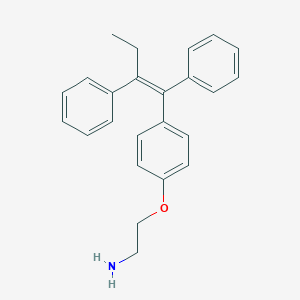

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJKBWHDNUSJLW-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314338 | |

| Record name | N-Didesmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80234-20-4 | |

| Record name | N-Didesmethyltamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desdimethyltamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080234204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Didesmethyltamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Didesmethyl Tamoxifen | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP6JE56UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N-didesmethyltamoxifen relate to tamoxifen in terms of metabolism and DNA adduct formation?

A: N,N-didesmethyltamoxifen is a metabolite of tamoxifen, produced through sequential N-demethylation. While initially thought to potentially inhibit tamoxifen's metabolic activation to DNA-binding electrophiles, studies have shown that N,N-didesmethyltamoxifen does not significantly impair this process. [, , ] In fact, both N,N-didesmethyltamoxifen and its alpha-hydroxy metabolite can themselves be activated and form DNA adducts, although this pathway appears to be minor compared to that of tamoxifen and N-desmethyltamoxifen. [, , ]

Q2: What is the significance of the different DNA adduct patterns observed for tamoxifen and its metabolites?

A: Research indicates that tamoxifen, N-desmethyltamoxifen, and N,N-didesmethyltamoxifen each generate distinctive patterns of DNA adducts. [] This suggests that while they may share some metabolic activation pathways, each compound also undergoes unique transformations leading to different DNA lesions. Further research is needed to understand the specific consequences of these distinct adduct profiles on mutagenesis and carcinogenesis.

Q3: Does N,N-didesmethyltamoxifen contribute to the genotoxicity of tamoxifen in vivo?

A: While N,N-didesmethyltamoxifen can form DNA adducts, studies in rats suggest its contribution to tamoxifen's overall genotoxicity is minimal. [, ] Administration of N,N-didesmethyltamoxifen resulted in significantly lower levels of DNA damage compared to tamoxifen or N-desmethyltamoxifen. [] This suggests that N,N-didesmethyltamoxifen-derived DNA adducts may play a less significant role in tamoxifen-induced carcinogenesis.

Q4: What analytical techniques are used to study the formation and characteristics of DNA adducts related to tamoxifen and its metabolites?

A: Researchers utilize (32)P-postlabeling coupled with HPLC to analyze DNA adducts formed by tamoxifen and its metabolites. [, , , ] This technique involves radioactively labeling DNA adducts and separating them based on their chemical properties, allowing for the identification and quantification of different adduct species.

Q5: Are there tissues besides the liver where tamoxifen and its metabolites form DNA adducts?

A: Research primarily focuses on tamoxifen-induced DNA adducts in the liver, where its metabolic activation is most prominent. [, , ] Studies in rats have found no significant increase in DNA adducts in other tissues, including the uterus, spleen, thymus, or bone marrow, following tamoxifen or metabolite treatment. [, ] This finding suggests that the mechanism of tamoxifen-induced carcinogenesis in other organs might not be directly related to DNA adduct formation, warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.